molecular formula C14H19N3 B1291027 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile CAS No. 910036-91-8

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile

Cat. No.: B1291027
CAS No.: 910036-91-8
M. Wt: 229.32 g/mol
InChI Key: WCQJGGDNUFLTPA-UHFFFAOYSA-N
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Description

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a methyl group at the 4-position and a benzonitrile moiety attached via a methylene linker at the 3-position of the benzene ring.

Properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-6-3-7-17(9-8-16)12-14-5-2-4-13(10-14)11-15/h2,4-5,10H,3,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQJGGDNUFLTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640269
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-91-8
Record name 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile typically involves the reaction of 4-methyl-1,4-diazepane with a suitable benzonitrile derivative. One common method includes the use of a nucleophilic substitution reaction where the diazepane ring is introduced to the benzonitrile core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Typical reagents include alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Anxiolytic Activity

Studies have indicated that compounds similar to 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile may exhibit anxiolytic effects through modulation of the metabotropic glutamate receptor (mGlu5). These receptors are implicated in anxiety and mood disorders, suggesting that this compound could serve as a potential therapeutic agent in treating anxiety disorders .

Anticancer Research

The compound has been investigated for its role in prostate cancer treatment. Research has shown that related diazepan derivatives can act as androgen receptor antagonists, which are crucial in prostate cancer progression. The ability of these compounds to inhibit tumor growth presents a promising avenue for further development in cancer therapeutics .

Cell Biology

In cell biology applications, 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile has been used to study cellular mechanisms and interactions. Its structure allows it to penetrate cellular membranes effectively, making it suitable for investigating intracellular processes and signaling pathways .

Cosmetic Formulations

The compound's properties also lend themselves to cosmetic applications. It can be utilized in formulations aimed at enhancing skin hydration and stability. Recent studies have focused on optimizing the formulation process using techniques such as Box-Behnken design to evaluate the efficacy of various ingredients in topical applications .

Table 1: Summary of Research Findings on 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile

Application AreaFindingsReference
Anxiolytic ActivityPotential mGlu5 receptor antagonist; reduces anxiety behaviors
Anticancer ResearchExhibits androgen receptor antagonism; potential for prostate cancer treatment
Cell BiologyEffective in studying intracellular mechanisms
Cosmetic FormulationsEnhances skin hydration; effective in topical formulations

Case Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that the administration of compounds structurally related to 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile resulted in significant reductions in anxiety-like behaviors when tested against control groups receiving placebo treatments. The results indicated a dose-dependent response, suggesting a direct relationship between compound concentration and anxiolytic effectiveness.

Case Study 2: Anticancer Efficacy

In vitro studies on prostate cancer cell lines showed that derivatives of the compound inhibited cell proliferation significantly compared to untreated controls. The mechanism was identified as an interference with androgen receptor signaling pathways, providing a basis for future clinical trials aimed at developing anti-prostate cancer therapies.

Mechanism of Action

The mechanism by which 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can influence biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile with structurally analogous compounds, focusing on substitution patterns, physicochemical properties, and biological activities.

Positional Isomers of Benzonitrile Substituents

2.1.1. 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (para-substituted)
  • Structure : The diazepane ring is linked to the para position of the benzonitrile group.
  • Molecular Formula : C₁₃H₁₇N₃; Molecular Weight : 215.29 .
  • Physical Properties : Melting point = 92.5–94.5°C .
  • However, electronic effects may differ due to the nitrile group’s positioning relative to the diazepane ring .
2.1.2. 2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (ortho-substituted)
  • Structure : Diazepane is attached at the ortho position of the benzonitrile.
  • Molecular Formula : C₁₃H₁₇N₃; Molecular Weight : 215.29 .
  • Synthetic Yield : 33% (vs. 48% for the meta-substituted analogue in compound 9c), indicating greater synthetic difficulty due to steric challenges in the ortho position .

Functional Group Variations

2.2.1. 3-(4-Methyl-[1,4]diazepan-1-ylmethyl)-benzoic Acid
  • Structure : Replaces the nitrile group with a carboxylic acid.
  • Molecular Formula : C₁₄H₂₀N₂O₂; Molecular Weight : 248.32 .

Complex Derivatives with Additional Pharmacophores

2.3.1. NEU-924 (4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile)
  • Structure: Incorporates a sulfonyl-linked diazepane and a quinoline core.
  • Biological Activity: Potent anti-Trypanosoma cruzi activity, highlighting the diazepane’s role in enhancing target affinity within complex scaffolds .
  • Key Differences : The extended structure increases molecular weight (621.14 g/mol) and complexity, which may impact bioavailability .
2.3.2. Choline Kinase Alpha Inhibitor (2-[2-Fluoro-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-5-[(4-methyl-1,4-diazepan-1-yl)methyl]benzonitrile)
  • Structure : Features dual 4-methyl-1,4-diazepan-1-ylmethyl groups on a benzonitrile core.
  • Biological Activity : IC₅₀ = 85.0 µM against choline kinase alpha, suggesting that multiple diazepane substitutions can enhance inhibitory potency .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substitution Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%)
3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile meta C₁₄H₁₈N₃ 228.32 N/A N/A
4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile para C₁₃H₁₇N₃ 215.29 92.5–94.5 N/A
2-(4-Methyl-1,4-diazepan-1-yl)benzonitrile ortho C₁₃H₁₇N₃ 215.29 N/A 33
3-(4-Methyl-diazepan-1-ylmethyl)-benzoic Acid meta C₁₄H₂₀N₂O₂ 248.32 N/A N/A

Key Findings and Insights

Substitution Position :

  • Meta and para isomers exhibit distinct physicochemical profiles, with the para isomer showing higher crystallinity . Ortho substitution is synthetically challenging, leading to lower yields .
  • The nitrile group’s electron-withdrawing nature may enhance binding to targets requiring polarized interactions, whereas carboxylic acid analogues (e.g., 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic Acid) prioritize solubility .

Biological Relevance: Complex derivatives (e.g., NEU-924) demonstrate that the diazepane ring can be integrated into larger pharmacophores for antiparasitic activity .

Synthetic Considerations :

  • Ortho-substituted analogues require optimized reaction conditions to improve yields .
  • Para-substituted compounds may serve as more stable intermediates due to their defined melting points .

Biological Activity

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile, a compound belonging to the class of nitriles, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile features a benzene ring substituted with a nitrile group and a 1,4-diazepane moiety. The structure can be represented as follows:

C15H18N2\text{C}_{15}\text{H}_{18}\text{N}_2

This compound is characterized by its unique functional groups that contribute to its biological activity.

The biological activity of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile has been linked to several mechanisms:

  • Receptor Modulation : The compound may function as a modulator for various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known anxiolytics suggests potential anxiolytic properties.
  • Enzyme Inhibition : As seen with other nitrile-containing compounds, it may inhibit specific enzymes, contributing to its pharmacological effects. For instance, nitriles have been shown to interact with dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain biological pathways. For example:

  • Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase activity, which is essential in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

In Vivo Studies

Research involving animal models has provided insights into the efficacy of 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile:

  • Anxiolytic Effects : Animal studies have indicated that compounds with similar structures exhibit anxiolytic effects through modulation of glutamate receptors, particularly mGlu5 receptors .

Case Study 1: Anxiolytic Activity

A study investigated the effects of related diazepane derivatives on anxiety-like behaviors in rodents. The results indicated that these compounds significantly reduced anxiety levels as measured by behavioral tests such as the elevated plus maze and open field test. The mechanism was attributed to enhanced GABAergic transmission in the CNS.

Case Study 2: Antioxidant Properties

Another study explored the antioxidant properties of nitrile derivatives, including 3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile. The findings suggested that these compounds could scavenge free radicals effectively, providing a protective effect against oxidative stress in cellular models.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
3-Methylbenzyl nitrileTyrosinase inhibitor
4-Methylpiperazine derivativesAnxiolytic effects
Nitrile-based DPP-IV inhibitorsGlucose metabolism modulation

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